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molecular formula C13H16O B3036559 4-Benzylcyclohexanone CAS No. 35883-77-3

4-Benzylcyclohexanone

Cat. No. B3036559
M. Wt: 188.26 g/mol
InChI Key: DTEOFISCGXWYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422240B2

Procedure details

To a solution in toluene (44.0 mL) of the compound (1.28 g) obtained in step (1) above, p-toluenesulfonic acid monohydrate (84.0 mg) was added and thereafter the mixture was refluxed for 3 hours with a Dean-Stark apparatus. After being cooled to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-50:50). A suspension of the resulting purified product (935 mg) and 20% palladium hydroxide/carbon (93.5 mg) in methanol (11.3 mL) was stirred at room temperature for 5 hours in a hydrogen atmosphere. The reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure. To a solution of the resulting residue (938 mg) in tetrahydrofuran (34.3 mL), 1 mol/L hydrochloric acid (9.30 mL) was added at 0° C. and the mixture was stirred at room temperature for 14.5 hours. After concentrating the stirred mixture under reduced pressure, three extractions were conducted with ethyl acetate. The combined organic layers were washed with saturated brine. After passage through a phase separator, the washed organic layers were concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10-50:50) to give the titled compound as a colorless oil (225 mg).
Name
compound
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1(O)[CH2:20][CH2:19][C:11]2(OCC(C)(C)C[O:12]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([CH:8]1[CH2:20][CH2:19][C:11](=[O:12])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
1.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CCC2(OCC(CO2)(C)C)CC1)O
Name
Quantity
84 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
44 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hours in a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours with a Dean-Stark apparatus
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-50:50)
ADDITION
Type
ADDITION
Details
A suspension of the resulting
CUSTOM
Type
CUSTOM
Details
purified product (935 mg) and 20% palladium hydroxide/carbon (93.5 mg) in methanol (11.3 mL)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite (registered trademark)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the resulting residue (938 mg) in tetrahydrofuran (34.3 mL), 1 mol/L hydrochloric acid (9.30 mL) was added at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 14.5 hours
Duration
14.5 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the stirred mixture
EXTRACTION
Type
EXTRACTION
Details
under reduced pressure, three extractions
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
After passage through a phase separator, the washed organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10-50:50)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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